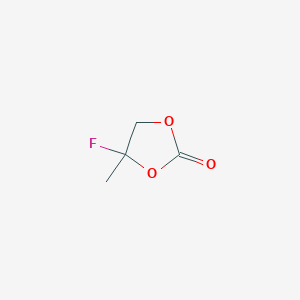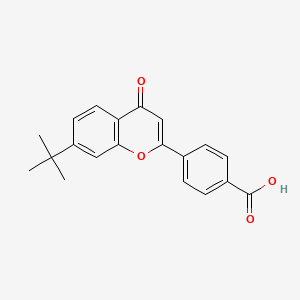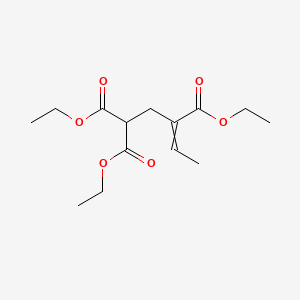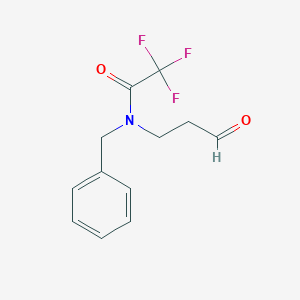![molecular formula C8H11ClN6O4 B14307558 N-(2-Chloroethyl)-N'-[2-(4-nitro-1H-imidazol-1-yl)ethyl]-N-nitrosourea CAS No. 113739-46-1](/img/structure/B14307558.png)
N-(2-Chloroethyl)-N'-[2-(4-nitro-1H-imidazol-1-yl)ethyl]-N-nitrosourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Chloroethyl)-N’-[2-(4-nitro-1H-imidazol-1-yl)ethyl]-N-nitrosourea is a synthetic organic compound that belongs to the class of nitrosoureas. These compounds are known for their alkylating properties and are often used in chemotherapy due to their ability to interfere with DNA replication in cancer cells.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloroethyl)-N’-[2-(4-nitro-1H-imidazol-1-yl)ethyl]-N-nitrosourea typically involves the reaction of 2-chloroethylamine with 2-(4-nitro-1H-imidazol-1-yl)ethylamine under nitrosation conditions. The reaction is usually carried out in an acidic medium to facilitate the formation of the nitrosourea group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Chloroethyl)-N’-[2-(4-nitro-1H-imidazol-1-yl)ethyl]-N-nitrosourea can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The nitrosourea group can be reduced to a urea derivative.
Substitution: The chloroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can react with the chloroethyl group under basic conditions.
Major Products Formed
Oxidation: Formation of amine derivatives.
Reduction: Formation of urea derivatives.
Substitution: Formation of substituted ethyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-(2-Chloroethyl)-N’-[2-(4-nitro-1H-imidazol-1-yl)ethyl]-N-nitrosourea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis.
Biology: Studied for its effects on cellular processes and DNA interactions.
Medicine: Investigated for its potential as an anticancer agent due to its alkylating properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The compound exerts its effects primarily through alkylation of DNA, leading to cross-linking and strand breaks. This interferes with DNA replication and transcription, ultimately causing cell death. The molecular targets include guanine bases in DNA, and the pathways involved are related to DNA damage response and repair mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Carmustine (BCNU): Another nitrosourea compound used in chemotherapy.
Lomustine (CCNU): Similar in structure and function, used for treating brain tumors.
Semustine (MeCCNU): A derivative of carmustine with similar applications.
Uniqueness
N-(2-Chloroethyl)-N’-[2-(4-nitro-1H-imidazol-1-yl)ethyl]-N-nitrosourea is unique due to the presence of the nitroimidazole moiety, which may enhance its ability to target hypoxic tumor cells. This structural feature distinguishes it from other nitrosoureas and may provide specific advantages in certain therapeutic contexts.
Eigenschaften
CAS-Nummer |
113739-46-1 |
|---|---|
Molekularformel |
C8H11ClN6O4 |
Molekulargewicht |
290.66 g/mol |
IUPAC-Name |
1-(2-chloroethyl)-3-[2-(4-nitroimidazol-1-yl)ethyl]-1-nitrosourea |
InChI |
InChI=1S/C8H11ClN6O4/c9-1-3-14(12-17)8(16)10-2-4-13-5-7(11-6-13)15(18)19/h5-6H,1-4H2,(H,10,16) |
InChI-Schlüssel |
NTBVUHMEISEQJB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N=CN1CCNC(=O)N(CCCl)N=O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Benzenecarboximidamide, 4,4'-[1,2-phenylenebis(oxymethylene)]bis-](/img/structure/B14307490.png)
![2-[7-(Hydroxymethyl)-6-propyl-2,3-dihydro-1-benzofuran-2-yl]propan-2-ol](/img/structure/B14307495.png)



![Diethyl {[(9H-carbazol-3-yl)amino]methylidene}propanedioate](/img/structure/B14307532.png)


![1-(Prop-2-yn-1-yl)-4-[(prop-2-yn-1-yl)oxy]quinolin-2(1H)-one](/img/structure/B14307543.png)
![2-[(Trichlorogermyl)methyl]butanedioyl dichloride](/img/structure/B14307546.png)


